

Lanifibranor's Preclinical Promise: A Comparative Analysis in NASH Models

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Compound of Interest

Compound Name: *Lanifibranor*

Cat. No.: *B608451*

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An in-depth examination of the preclinical data for the pan-PPAR agonist **lanifibranor** reveals a consistent pattern of efficacy in reducing steatosis, inflammation, and fibrosis across various animal models of non-alcoholic steatohepatitis (NASH). Comparative studies against other PPAR agonists, such as the selective PPAR γ agonist pioglitazone and the dual PPAR α/δ agonist elafibranor, suggest a potential advantage for **lanifibranor**'s pan-agonist approach in addressing the multifaceted pathology of NASH.

Lanifibranor is a novel oral medication that activates all three peroxisome proliferator-activated receptor (PPAR) isoforms (α , γ , and δ), which are key regulators of metabolism, inflammation, and fibrosis.^{[1][2]} This triple activation is believed to contribute to its broad efficacy observed in preclinical settings.

Comparative Efficacy in a Hamster Model of NASH

In a head-to-head study, **lanifibranor** was compared to pioglitazone in a hamster model of diet-induced NASH. After 5 weeks of treatment, **lanifibranor** demonstrated superior effects on key features of NASH compared to pioglitazone.^[3]

Parameter	Vehicle	Lanifibranor (30 mg/kg)	Pioglitazone (30 mg/kg)
Hepatic Steatosis	Severe	Marked Reduction	Moderate Reduction
Hepatic Inflammation	Significant	Significant Reduction	Moderate Reduction
Hepatic Fibrosis	Present	Improvement	No significant improvement
Hepatic Triglycerides	Elevated	Reduced	No significant reduction
Hepatic Cholesterol	Elevated	Reduced	No significant reduction
Epididymal White Adipose Tissue	Increased	Significantly Reduced	No significant reduction
HOMA-IR Index	Elevated	Tendency to Reduce	Tendency to Reduce
Data from a preclinical study in a hamster model of diet-induced NASH.[3]			

Robust Anti-Fibrotic Effects in Rodent Models

Lanifibranor has demonstrated significant anti-fibrotic activity in multiple preclinical models of liver fibrosis. In a diet-induced obese (DIO) mouse model of NASH (GAN model), long-term treatment with **lanifibranor** led to a significant prevention of fibrosis stage worsening and a reduction in quantitative histological markers of fibrosis.[1]

Furthermore, in two distinct rat models of advanced chronic liver disease and cirrhosis (thioacetamide-induced and common bile duct ligation-induced), **lanifibranor** treatment resulted in a significant regression of established fibrosis.[4][5] Specifically, in the thioacetamide-induced model, **lanifibranor** led to a 32% reduction in fibrosis.[4]

In Vitro PPAR Activation Profile

The distinct pharmacological profile of **lanifibranor** is rooted in its balanced activation of all three PPAR subtypes. In vitro assays comparing **lanifibranor** to other PPAR agonists highlight these differences.

Compound	PPAR α EC50 (nM)	PPAR δ EC50 (nM)	PPAR γ EC50 (nM)
Lanifibranor	4660	398	572
Seladelpar	>10000	20	>10000
Elafibranor	10	100	>10000

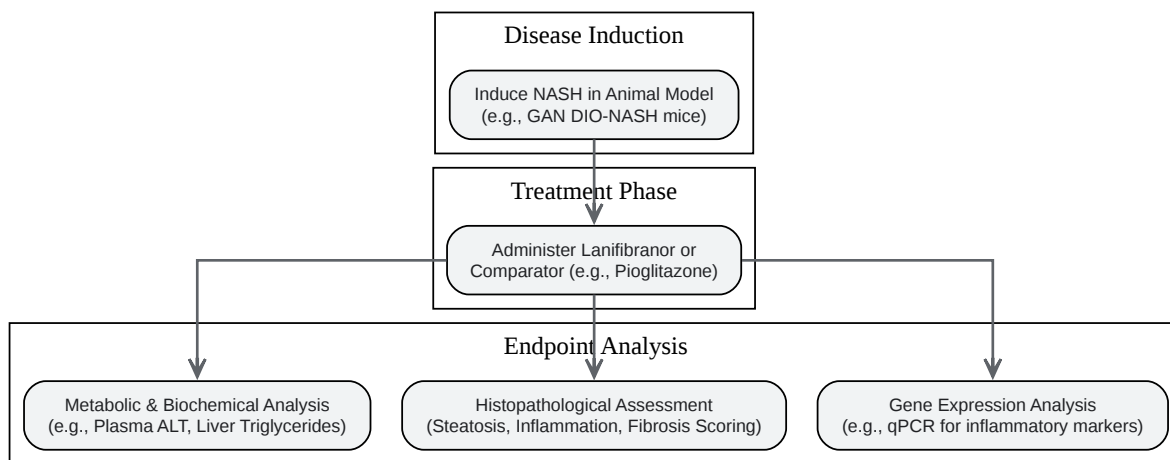
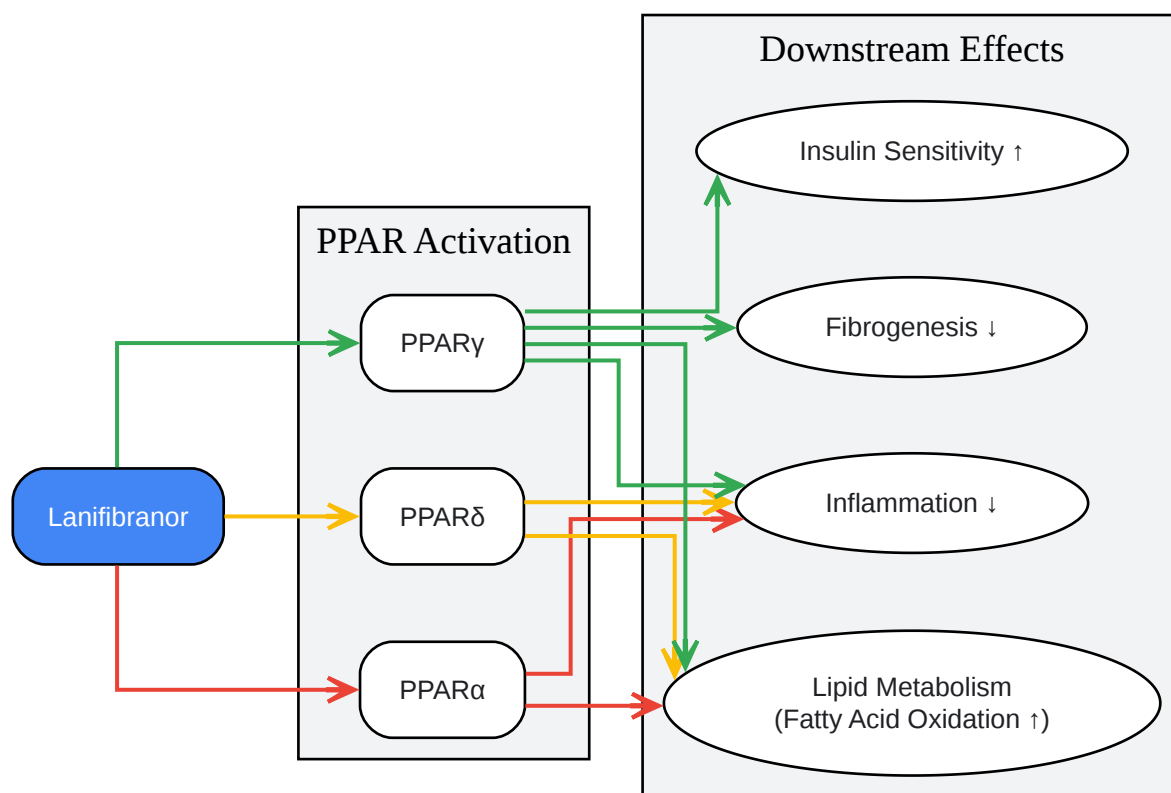
EC50 values represent the concentration required to elicit a half-maximal response in a transactivation assay.

[\[6\]](#)

This pan-agonist activity is believed to translate to a broader spectrum of beneficial effects on the various pathological drivers of NASH.

Signaling Pathways and Experimental Workflows

The mechanism of action of **lanifibranor** involves the activation of all three PPAR isoforms, leading to a cascade of downstream effects on lipid metabolism, inflammation, and fibrogenesis.



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